molecular formula C17H20ClNO2 B1385440 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline CAS No. 1040684-85-2

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline

Cat. No.: B1385440
CAS No.: 1040684-85-2
M. Wt: 305.8 g/mol
InChI Key: IAKIGHCOYZXESD-UHFFFAOYSA-N
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Description

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline is a substituted aniline derivative characterized by a 3-ethoxy group on the aromatic ring and an N-linked 2-(4-chloro-3-methylphenoxy)ethyl chain. This compound shares structural motifs with kinase inhibitors and intermediates in pharmaceutical synthesis, where the phenoxyethyl-ether linkage and ethoxy group modulate solubility, bioavailability, and target binding .

Properties

IUPAC Name

N-[2-(4-chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2/c1-3-20-15-6-4-5-14(12-15)19-9-10-21-16-7-8-17(18)13(2)11-16/h4-8,11-12,19H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIGHCOYZXESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NCCOC2=CC(=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Chloro-3-methylphenol Derivative

A common approach to obtain the 4-chloro-3-methylphenoxy moiety involves halogenation and methylation of phenol derivatives. For example, chlorination of 3-methylphenol under controlled conditions yields 4-chloro-3-methylphenol. Alternatively, 2-chloro-3-methoxyaniline derivatives can be prepared by reduction of 2-chloro-3-nitroanisole using iron powder in acetic acid and ethanol under reflux conditions, achieving near quantitative yield (100%) with high purity after extraction and purification steps.

Step Reagents/Conditions Yield Notes
Reduction of 2-chloro-3-nitroanisole Iron powder, acetic acid, ethanol, reflux 3.5 h 100% Product used directly in subsequent steps

Formation of Phenoxyethyl Intermediate

The phenoxyethyl intermediate is typically synthesized by reacting 4-chloro-3-methylphenol with 2-chloroethylamine or a protected equivalent under basic conditions to form the ether linkage. This nucleophilic substitution is facilitated by the phenolate ion attacking the ethylene halide.

Step Reagents/Conditions Yield Notes
Ether formation 4-chloro-3-methylphenol, 2-chloroethylamine, base (e.g., K2CO3), solvent (e.g., DMF), heat High Controlled temperature to avoid side reactions

Coupling with 3-Ethoxyaniline

The final step involves the amination of the phenoxyethyl intermediate with 3-ethoxyaniline to form the target compound N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline. This can be achieved via nucleophilic substitution or reductive amination techniques, depending on the nature of the leaving group on the ethyl moiety.

Step Reagents/Conditions Yield Notes
Amination Phenoxyethyl intermediate, 3-ethoxyaniline, catalyst/base, solvent, heat Moderate to High Optimization of temperature and solvent critical for selectivity

Analytical and Purification Methods

  • The reaction progress and purity are typically monitored by HPLC and NMR spectroscopy.
  • Extraction and washing steps with brine and drying agents like Na2SO4 help in isolating the product.
  • Final purification is often performed by column chromatography or recrystallization.

Research Findings and Optimization Notes

  • The use of iron powder reduction for nitro to amine conversion is highly efficient and reproducible, providing clean intermediates for further synthesis.
  • Reaction temperatures for ether formation and amination must be carefully controlled to prevent decomposition or side product formation.
  • Solvent choice (e.g., ethanol, DMF, ethyl acetate) significantly impacts yields and reaction rates.
  • Base selection for phenolate formation (e.g., K2CO3, NaH) affects the nucleophilicity and thus the efficiency of ether formation.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Key Notes
1 Nitro reduction 2-Chloro-3-nitroanisole Fe powder, AcOH, EtOH, reflux 3.5h 2-Chloro-3-methoxyaniline 100 High purity, used directly
2 Ether formation 4-Chloro-3-methylphenol + 2-chloroethylamine Base (K2CO3), DMF, heat 2-(4-Chloro-3-methylphenoxy)ethyl intermediate High Controlled temp critical
3 Amination coupling Phenoxyethyl intermediate + 3-ethoxyaniline Catalyst/base, solvent, heat This compound Moderate-High Optimization needed for selectivity

This synthesis route is consistent with standard organic chemistry practices for preparing substituted anilines linked via ether and ethyl chains. It leverages well-documented reduction, substitution, and coupling reactions to achieve the target compound efficiently. The iron powder reduction step is particularly notable for its quantitative yield and operational simplicity.

No direct patents or literature specifically naming this compound were found in the reviewed sources, but the described methods are derived from analogous compound preparations and general synthetic organic chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce different amine compounds .

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline has been investigated for its potential pharmaceutical applications.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzyme pathways involved in tumor growth. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells through targeted action on signaling pathways related to cell division and apoptosis .

Proteomics Research

This compound is utilized in proteomics for its ability to bind selectively to certain proteins, facilitating the study of protein interactions and functions.

Application Insights

  • Binding Assays : this compound can be used in binding assays to study protein-ligand interactions.
  • Mass Spectrometry : It serves as a reagent in mass spectrometry for the identification of proteins through selective labeling .

Environmental Chemistry

The environmental impact and degradation pathways of compounds like this compound are under investigation due to their potential ecological effects.

Research Findings

Studies have shown that such compounds may undergo photodegradation when exposed to UV light, leading to the formation of less toxic byproducts. This property is crucial for assessing the environmental safety of chemical substances used in various applications .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer activity
Proteomics ResearchProtein binding assays
Environmental ChemistryPhotodegradation studies

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes through its chemical interactions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent patterns on the aromatic rings and side chains. Below is a comparison with closely related compounds:

Table 1: Structural Comparison of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline and Analogs
Compound Name Phenoxy Substituents Aniline Substituent Molecular Weight (g/mol) Key Functional Attributes
This compound 4-Cl, 3-CH₃ 3-OCH₂CH₃ ~350 (estimated) Moderate lipophilicity; potential kinase interaction via ethoxy and phenoxy groups
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline 4-Cl, 3,5-(CH₃)₂ 3-OCH₂CH₂OPh 412 Higher steric bulk due to dimethylphenoxy and phenoxyethoxy groups; reduced solubility
3-Ethoxyaniline N/A 3-OCH₂CH₃ 137 Simplified structure; lacks phenoxyethyl chain; used as a model for fragmentation studies

Key Observations :

  • Substituent Effects on Lipophilicity: The target compound’s 4-chloro-3-methylphenoxy group enhances lipophilicity compared to 3-ethoxyaniline but is less bulky than the 3,5-dimethylphenoxy analog in .

Spectral and Analytical Differentiation

Mass spectrometry (MS) and HPLC data provide critical distinctions:

Table 2: Spectral Comparison
Compound Name Molecular Ion (m/z) Key Fragment Ions (m/z) HPLC Retention Time (min)
This compound ~350 (estimated) 137 (3-ethoxyaniline core), 109, 154 (phenoxyethyl chain cleavage) Not reported
3-Ethoxyaniline 137 80, 109 N/A
Compound from Reference Example 15 362 Not specified 1.19 (HPLC, condition SMD-TFA05)

Insights :

  • Fragmentation Patterns: The target compound’s MS profile is expected to show fragments from both the 3-ethoxyaniline core (e.g., m/z 109, 80) and the phenoxyethyl side chain (e.g., m/z 154 for chloromethylphenoxy fragments) .
  • HPLC Behavior : Analogous compounds with trifluoromethyl groups (e.g., Reference Example 15 in ) exhibit shorter retention times (~1.19 min), suggesting that the target compound’s retention may vary based on substituent polarity.

Biological Activity

N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline is a chemical compound that has garnered interest in various fields of biological and medicinal research. Its unique structure, featuring both chloro and ethoxy functional groups, suggests potential applications in pharmacology and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

  • Molecular Formula : C₁₇H₂₀ClNO₂
  • Molecular Weight : 305.8 g/mol
  • CAS Number : 1040684-85-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may influence various cellular processes through its ability to bind to proteins and enzymes, thereby modulating their activity. The exact pathways are still under investigation, but preliminary findings suggest that it may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.

Applications in Medicinal Chemistry

This compound has been studied for its potential as a pharmacologically active compound. Key applications include:

  • Anti-inflammatory Agents : The compound has shown promise in reducing inflammation in preclinical models, suggesting its utility in treating conditions such as arthritis and other inflammatory diseases.
  • Analgesic Properties : Preliminary studies indicate that it may possess analgesic effects, which could be beneficial in pain management therapies.
  • Research Tool : It is utilized as a tool compound in biological research to study protein interactions and enzyme activity, providing insights into various biochemical pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of this compound. Below is a summary of notable findings:

Study ReferenceFocusFindings
Anti-inflammatory EffectsDemonstrated inhibition of pro-inflammatory cytokines in vitro.
Enzyme InteractionShowed binding affinity for cyclooxygenase enzymes, suggesting potential as an anti-inflammatory agent.
Cellular AssaysInduced apoptosis in cancer cell lines, indicating possible anticancer properties.

Toxicological Considerations

While the therapeutic potential is significant, understanding the toxicological profile of this compound is crucial. Preliminary assessments indicate that it may exhibit irritant properties; however, comprehensive toxicological studies are necessary to fully evaluate its safety profile for therapeutic use .

Q & A

Basic: What synthetic routes are recommended for preparing N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline, and how can reaction efficiency be optimized?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing a solution of 3-ethoxyaniline with 2-(4-chloro-3-methylphenoxy)ethyl bromide in ethanol under basic conditions (e.g., K₂CO₃) facilitates amine-alkylation. Reaction efficiency depends on solvent polarity, temperature (typically 70–80°C), and stoichiometric ratios. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion . Optimize yields by purifying intermediates (e.g., column chromatography) and controlling moisture levels to avoid side reactions like hydrolysis.

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy and chloromethylphenoxy groups). Compare chemical shifts with analogous compounds (e.g., 3-ethoxyaniline δ ~6.5–7.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z ~336.1).
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals via slow evaporation (ethanol/water). Refine using SHELX software to resolve bond angles and torsion angles, as demonstrated for structurally similar aniline derivatives .

Basic: How should researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm). A purity threshold of ≥95% is standard for in vitro assays. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve peaks from byproducts like unreacted 3-ethoxyaniline .
  • Elemental Analysis: Confirm C, H, N, Cl content within ±0.4% of theoretical values.
  • Melting Point: A sharp melting range (<2°C variation) indicates homogeneity.

Advanced: How can researchers design experiments to evaluate the biological activity of this compound in modulating ion channels?

Methodological Answer:

  • Assay Selection: Use patch-clamp electrophysiology on tetrodotoxin-sensitive (TTX-S) sodium channels in dorsal root ganglion (DRG) neurons. Reference protocols from studies on structurally related phenoxy-aniline derivatives (e.g., Compound B in ) .
  • Dose-Response Curves: Test concentrations from 1 nM to 100 µM. Normalize data to control (e.g., 0.1% DMSO vehicle).
  • Controls: Include positive controls (e.g., lidocaine for sodium channel blockade) and assess off-target effects via calcium/potassium channel screening.

Advanced: What strategies resolve contradictions in reported IC₅₀ values for this compound across different studies?

Methodological Answer:

  • Standardize Assay Conditions: Control variables such as temperature (25°C vs. 37°C), cell type (HEK293 vs. primary neurons), and buffer composition (divalent cation concentrations).
  • Validate Compound Stability: Pre-incubate the compound in assay buffers and quantify degradation via LC-MS.
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and systemic biases .

Advanced: How can computational modeling guide the structural optimization of this compound for enhanced target specificity?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with sodium channel voltage-sensing domains (e.g., Nav1.7). Prioritize substituents that enhance hydrogen bonding (e.g., ethoxy group with Tyr362) .
  • QSAR Models: Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., chloro vs. fluoro analogs) with activity data from analogs .
  • MD Simulations: Simulate binding stability over 100 ns to assess conformational flexibility of the phenoxyethyl chain.

Advanced: What are the best practices for analyzing metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Systems: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
  • Metabolite ID: Use high-resolution MS/MS to identify oxidation products (e.g., hydroxylation at the ethyl linker or O-deethylation of the ethoxy group).
  • Cross-Species Comparison: Compare metabolic profiles across species to predict human pharmacokinetics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-3-ethoxyaniline

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